(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone: is a complex organic compound that features a combination of benzo[d][1,3]dioxole, piperazine, and bromophenyl groups
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-4-2-15(3-5-16)19(23)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDYLRLKLZXSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a bromophenyl methanone derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes:
- Piperazine Ring : Known for its role in drug design, enhancing interaction with neurotransmitter receptors.
- Benzo[d][1,3]dioxole Moiety : Often associated with increased biological activity.
- Bromophenyl Group : This substitution can enhance lipophilicity and receptor binding affinity.
Neurotransmitter Receptor Interaction
Research indicates that compounds similar to (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone may interact with serotonin and dopamine receptors. These interactions are crucial for developing antidepressant and antipsychotic medications. Modifications to the piperazine ring can significantly alter the compound's affinity for these receptors.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds containing similar moieties have shown promising results against various cancer cell lines. A notable study reported IC50 values for certain derivatives being lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced efficacy.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
| - | HCT116 | 1.54 | 8.29 |
| - | MCF7 | 4.52 | 4.56 |
The anticancer mechanisms of compounds related to benzo[d][1,3]dioxole include:
- Inhibition of EGFR Signaling Pathways : Targeting growth factor receptors involved in cancer progression.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Modulation of Cell Cycle Progression : Interfering with the normal cycle of cell division.
Biochemical Pathways
Based on the structure and known activities of similar compounds, it can be inferred that this compound may influence several biochemical pathways, leading to downstream effects on cellular functions.
Case Studies
- Synthesis and Evaluation of Derivatives : One study focused on synthesizing derivatives based on the benzo[d][1,3]dioxole structure. It found that specific substitutions on the piperazine ring could enhance receptor binding affinity and selectivity towards serotonin receptors.
- Pharmacological Profile Assessment : Another investigation assessed the effects of bromophenyl substitutions on the pharmacological profile of similar compounds. Results indicated improved solubility and bioavailability critical for therapeutic applications.
Mechanism of Action
The mechanism of action of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone lies in its bromophenyl group, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone, also known by its CAS number 3605-01-4, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 298.34 g/mol. It features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 3605-01-4 |
| Solubility | 0.287 mg/ml |
| Lipinski Rule Compliance | Yes (0 violations) |
| BBB Permeability | Yes |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the benzo[d][1,3]dioxole structure. For instance, compounds with similar moieties demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM . The mechanisms of action include:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that these compounds can promote apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treatment with these compounds led to cell cycle arrest at the G1 phase.
Antimicrobial Activity
Another area of interest is the potential antimicrobial activity against pathogens like Mycobacterium tuberculosis. Compounds with similar structural features have shown modest activity, indicating that modifications could enhance efficacy against bacterial infections .
Case Studies
-
Study on Anticancer Mechanisms :
A study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and assessed their anticancer properties. The results showed that these compounds had lower cytotoxicity towards normal cells while effectively inhibiting cancer cell proliferation . -
Dopamine Receptor Agonism :
Research has also investigated the agonistic effects on dopamine receptors, particularly D3 receptors. Compounds structurally related to our target have shown selective agonistic activity, suggesting potential applications in treating neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with various receptors including dopamine and serotonin receptors.
- Inhibition of Key Enzymes : Inhibition of cytochrome P450 enzymes has been noted, impacting drug metabolism and efficacy.
Q & A
Q. What are the recommended methods for synthesizing (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone, and how can reaction yields be optimized?
Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 4-bromophenylmethanone with a benzo[d][1,3]dioxol-5-ylmethyl-piperazine precursor under reflux conditions in anhydrous dichloromethane .
- Purification : Use column chromatography with gradient elution (e.g., n-hexane/EtOAc 5:5) to isolate the product .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs), use catalysts like DMAP, and control reaction temperatures (e.g., 60–80°C for coupling steps) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
- 1H/13C-NMR : Assign peaks based on chemical environments (e.g., aromatic protons at δ 6.7–7.4 ppm, piperazine methylene at δ 3.2–3.8 ppm) .
- HPLC : Assess purity (>95% at 254 nm) and retention time consistency (e.g., 13–15 minutes with C18 columns) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 459.3 for [M+H]+) .
- Elemental analysis : Validate calculated vs. observed C, H, N percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction between this compound and biological targets like serotonin receptors?
Answer:
- Target preparation : Retrieve receptor structures (e.g., 5-HT1A from PDB: 7E2Z) and remove co-crystallized ligands .
- Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel and assign partial charges .
- Docking protocol : Use AutoDock Vina with a grid box covering the orthosteric binding site. Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
- Analysis : Compare binding energies (ΔG) and hydrogen-bonding patterns with known ligands (e.g., serotonin) .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental bioactivity data for this compound?
Answer:
- Replicate experiments : Confirm bioactivity in ≥3 independent assays (e.g., radioligand binding for receptor affinity) .
- Cross-validate methods : Compare DFT-calculated electrostatic potentials with experimental NMR shifts to identify conformational discrepancies .
- Analyze impurities : Use LC-MS to detect byproducts (e.g., de-brominated analogs) that may interfere with activity .
- Adjust computational models : Incorporate solvent effects (e.g., PBS in COSMO-RS) and flexible receptor docking .
Q. What in vitro models are appropriate for investigating the neuroprotective effects of this compound, and how should confounding variables be controlled?
Answer:
- Cell models : Use SH-SY5Y neurons or primary cortical cultures treated with oxidative stressors (e.g., 100 µM H2O2) .
- Assays : Measure viability via MTT (IC50), apoptosis via caspase-3 activity, and ROS levels with DCFH-DA .
- Controls : Include a positive control (e.g., 10 µM resveratrol) and vehicle control (DMSO ≤0.1%) .
- Dose optimization : Perform time-course (24–72 hr) and dose-response (1–100 µM) studies .
Q. How does the introduction of bromine at the 4-position of the phenyl ring influence the compound's physicochemical properties and target binding affinity compared to non-halogenated analogs?
Answer:
- Physicochemical effects : Bromine increases molecular weight (+79.9 g/mol) and logP (+0.8), reducing aqueous solubility but enhancing membrane permeability .
- Binding interactions : Bromine forms halogen bonds with backbone carbonyls (e.g., 5-HT2A receptor Tyr370), improving binding affinity (ΔΔG = −1.2 kcal/mol vs. non-brominated analogs) .
- Validation : Compare IC50 values in receptor-binding assays (e.g., 4-bromo analog IC50 = 12 nM vs. 45 nM for non-brominated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
